2,5-Dimethylthiophene 1-oxide
CAS No.: 127091-20-7
Cat. No.: VC19142859
Molecular Formula: C6H8OS
Molecular Weight: 128.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127091-20-7 |
|---|---|
| Molecular Formula | C6H8OS |
| Molecular Weight | 128.19 g/mol |
| IUPAC Name | 2,5-dimethylthiophene 1-oxide |
| Standard InChI | InChI=1S/C6H8OS/c1-5-3-4-6(2)8(5)7/h3-4H,1-2H3 |
| Standard InChI Key | FIIHFYFIZCGUOS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(S1=O)C |
Introduction
Structural Characteristics and Molecular Identity
Core Structure and Nomenclature
2,5-Dimethylthiophene 1-oxide belongs to the class of thiophene sulfoxides, where the sulfur atom in the thiophene ring is oxidized to a sulfoxide group (). The IUPAC name for the compound is 2,5-dimethylthiophene 1-oxide, reflecting the methyl substituents at positions 2 and 5 and the sulfoxide moiety at position 1. Its molecular formula is , with a molecular weight of 144.19 g/mol based on analogous sulfoxides .
The sulfoxide group introduces polarity to the otherwise aromatic thiophene system, altering its reactivity and physical properties. Comparative studies of thiophene derivatives suggest that the sulfoxide group reduces aromaticity, making the ring more susceptible to electrophilic substitution at specific positions .
Synthesis and Preparation
Oxidation of 2,5-Dimethylthiophene
The most straightforward route to 2,5-dimethylthiophene 1-oxide involves the oxidation of 2,5-dimethylthiophene. While direct experimental data for this reaction is scarce, analogous procedures for related thiophene sulfoxides provide a framework. For example, the oxidation of thiophene derivatives using meta-chloroperbenzoic acid () in the presence of Lewis acids like has been reported to yield sulfoxides selectively . A hypothetical synthesis pathway is outlined below:
This method avoids over-oxidation to the sulfone (), a common side reaction in thiophene oxidation .
Reaction Conditions and Yield Optimization
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Temperature: Reactions are typically conducted at 0–25°C to control exothermicity.
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Solvent: Dichloromethane or chloroform is preferred due to their inertness and ability to dissolve both reactants.
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Stoichiometry: A 1:1 molar ratio of thiophene to minimizes sulfone formation.
Reported yields for similar sulfoxides range from 70–85% , though adjustments may be necessary for the methyl-substituted derivative.
Physicochemical Properties
Physical State and Solubility
Chemical Reactivity and Applications
Electrophilic Substitution
The sulfoxide group deactivates the thiophene ring, directing electrophiles to the 3- and 4-positions. For instance, nitration or halogenation would preferentially occur at these sites, as demonstrated in studies of 3,4-dibenzyl-2,5-dimethylthiophene 1-oxide .
Coordination Chemistry
The sulfoxide’s lone pairs enable coordination to metal centers, making 2,5-dimethylthiophene 1-oxide a potential ligand in catalysis. Analogous sulfoxides have been used in palladium-catalyzed cross-coupling reactions .
Pharmaceutical and Material Science Applications
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Drug Design: Sulfoxide-containing compounds are explored for their bioactivity, including antimicrobial and anti-inflammatory properties.
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Organic Electronics: The electron-deficient sulfoxide group could modify charge transport in conjugated polymers, though this remains speculative without direct studies .
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